2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantyl group, a benzothieno ring, and a triazolopyrimidine scaffold, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common method includes the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis suggests potential scalability. The process involves the use of readily available starting materials and can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the adamantyl or benzothieno groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate (IBD) and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of triazolopyrimidine derivatives, while substitution reactions can yield various substituted benzothieno compounds .
Scientific Research Applications
2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its potential as a CDK2 inhibitor.
Tetrahydrobenzothieno[2,3-d]pyrimidine: A related compound with antimicrobial properties.
Uniqueness
2-(1-Adamantyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its adamantyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C22H26N4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-(1-adamantyl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H26N4S/c1-12-2-3-16-17(4-12)27-20-18(16)19-24-21(25-26(19)11-23-20)22-8-13-5-14(9-22)7-15(6-13)10-22/h11-15H,2-10H2,1H3 |
InChI Key |
HUORWJDSZIVIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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